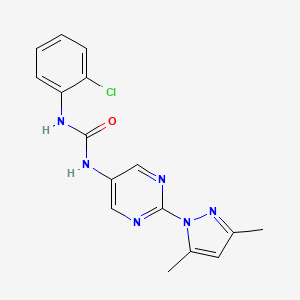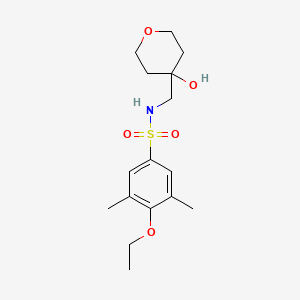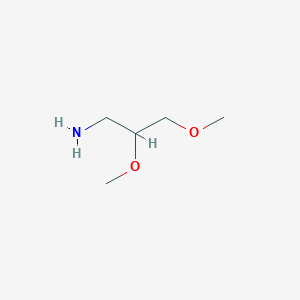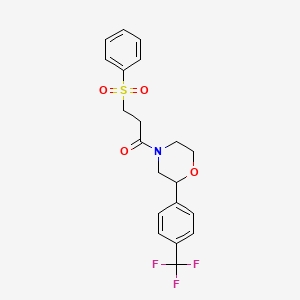
1-(2-chlorophenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(2-chlorophenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea is a derivative of diaryl urea, which is a significant fragment in medicinal chemistry due to its potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of diaryl ureas and pyrimidinone derivatives are well-studied for their biological properties, including anticancer activities .
Synthesis Analysis
The synthesis of related diaryl urea derivatives often involves the use of computer-aided design to optimize interactions with biological targets. For example, the synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives was achieved and these compounds were evaluated for their antiproliferative activity against various cancer cell lines . Additionally, the use of reagents like N,N'-dichlorobis(2,4,6-trichlorophenyl)urea (CC-2) has been described for the efficient synthesis of pyrimidone and pyrimidine derivatives, which could be related to the synthesis pathway of the compound .
Molecular Structure Analysis
The molecular structure of diaryl ureas and pyrimidinone derivatives is crucial for their biological activity. The quadruple hydrogen bond array in 2-ureido-4[1H]-pyrimidinones, for example, is a key feature for their dimerization and stability, which could be relevant to the binding and biological activity of the compound . The structure-activity relationship (SAR) is also an important aspect of the molecular structure analysis, as seen in the design of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives, which showed potent activity against chronic myeloid leukemia (CML) .
Chemical Reactions Analysis
The chemical reactions involving diaryl ureas and pyrimidinone derivatives are diverse. The Biginelli reaction, for instance, is a method used to synthesize pyrimidone derivatives, which may be applicable to the synthesis of the compound . The reactivity of these compounds can be influenced by the presence of substituents on the aromatic rings and the nature of the urea linkage, which can affect their biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of diaryl ureas and pyrimidinone derivatives, such as solubility, stability, and dimerization constants, are important for their biological function and pharmacokinetics. The dimerization constant and lifetime of 2-ureido-4[1H]-pyrimidinone dimers have been studied in detail, providing insights into the stability and potential interactions of similar compounds . The antiproliferative effects and inhibitory activities of these compounds against cancer cell lines are also influenced by their physical and chemical properties, as demonstrated by the IC50 values reported for various derivatives .
Applications De Recherche Scientifique
Antimicrobial and Anticancer Applications
A series of novel pyrazole derivatives, including those related to the structure of 1-(2-chlorophenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea, have been synthesized and evaluated for their antimicrobial and anticancer activities. The compounds displayed good to excellent antimicrobial activity, with some showing higher anticancer activity than the reference drug doxorubicin (Hafez, H., El-Gazzar, A.-R. B. A., & Al-Hussain, S., 2016). This suggests their potential as effective antimicrobial and anticancer agents.
Synthesis of Heterocyclic Compounds
Research has also focused on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming to discover new antibacterial agents. The precursor compounds were reacted with various active methylene compounds, producing pyran, pyridine, and pyridazine derivatives, among others. These newly synthesized compounds were tested for antibacterial activity, showing high activities and demonstrating their potential as new antibacterial agents (Azab, M. E., Youssef, M., & El‐Bordany, E. A., 2013).
Inhibition of Phytoene Desaturation
Substituted phenyltetrahydropyrimidinones, a class related to the chemical structure , have been identified as chlorosis-inducing preemergence herbicides that inhibit carotenoid biosynthesis at the phytoene desaturase step. Structure-activity investigations demonstrated the favorable substitutions for herbicidal activity, providing insights into designing more effective compounds for this application (Babczinski, P., Blunck, M., Sandmann, G., Shiokawa, K., & Yasui, K., 1995).
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O/c1-10-7-11(2)23(22-10)15-18-8-12(9-19-15)20-16(24)21-14-6-4-3-5-13(14)17/h3-9H,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSXKCTZRUWCDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)NC3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-ethylphenyl)-5-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/no-structure.png)

![(Z)-3-[4-[(4-chlorophenyl)methoxy]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B3016898.png)

![2-O-Tert-butyl 8-O-methyl 5-imino-5-oxo-5lambda6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B3016903.png)

![(3Ar,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carbonitrile;hydrochloride](/img/structure/B3016905.png)

![2-[[1-[4-(Dimethylamino)benzoyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3016909.png)
![3,3-Dimethyl-4-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B3016911.png)


![(1S,4S,6R)-2-Oxabicyclo[2.2.1]heptan-6-amine;hydrochloride](/img/structure/B3016917.png)
![4-fluoro-2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3016919.png)